Ammonium lactate

Description

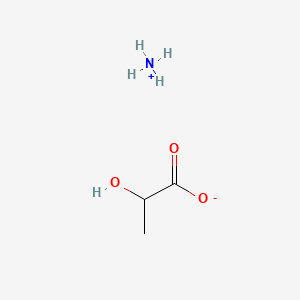

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Unknown. |

|---|---|

CAS No. |

515-98-0 |

Molecular Formula |

C3H9NO3 |

Molecular Weight |

107.11 g/mol |

IUPAC Name |

azane;2-hydroxypropanoic acid |

InChI |

InChI=1S/C3H6O3.H3N/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);1H3 |

InChI Key |

RZOBLYBZQXQGFY-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])O.[NH4+] |

Canonical SMILES |

CC(C(=O)O)O.N |

density |

1.2 at 59 °F (USCG, 1999) - Denser than water; will sink |

Other CAS No. |

515-98-0 |

physical_description |

Ammonium lactate appears as white solid or liquid. Has no odor. Sinks and mixes with water. (USCG, 1999) Liquid White solid or liquid; Odorless; [CHRIS] 68-72% Aqueous solution: Light yellow liquid; [PURAC Bioquimica MSDS] |

Pictograms |

Irritant |

Synonyms |

2 Hydroxypropanoic Acid 2 Hydroxypropionic Acid 2-Hydroxypropanoic Acid 2-Hydroxypropionic Acid Ammonium Lactate D Lactic Acid D-Lactic Acid L Lactic Acid L-Lactic Acid Lactate Lactate, Ammonium Lactic Acid Propanoic Acid, 2-Hydroxy-, (2R)- Propanoic Acid, 2-Hydroxy-, (2S)- Sarcolactic Acid |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Laboratory Synthesis of Solid Ammonium Lactate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of high-purity, solid ammonium (B1175870) lactate (B86563) for laboratory and pharmaceutical development applications.

Chemical Principles and Reaction

The synthesis of ammonium lactate is fundamentally an acid-base neutralization reaction. Lactic acid (a carboxylic acid) reacts with ammonia (B1221849) (a weak base), typically introduced as an aqueous solution (ammonium hydroxide), to form the ammonium salt of lactic acid and water.

The reaction proceeds as follows:

C₃H₆O₃ (Lactic Acid) + NH₃ (Ammonia) → C₃H₉NO₃ (this compound)

This process is exothermic. Controlling the reaction parameters, particularly pH and temperature, is crucial for driving the reaction to completion and minimizing the formation of impurities like lactamides or lactide. The stereochemistry of the lactic acid (L-, D-, or DL-racemic mixture) is retained in the final this compound product[1].

Detailed Experimental Protocol

This protocol is synthesized from established laboratory methods for producing high-purity, solid DL-ammonium lactate[2][3]. It involves three primary stages: aqueous solution synthesis, concentration, and solid precipitation.

Materials and Reagents

-

Lactic Acid solution (e.g., 85-90% aqueous solution)

-

Ammonium Hydroxide (B78521) solution ("Ammonia water," e.g., 28-30% NH₃)

-

Acetonitrile (B52724) (ACS grade or higher)

-

Ethanol (B145695) (200 proof, anhydrous)

-

Acetone (B3395972) (ACS grade or higher)

-

Deionized Water

-

Reaction vessel with overhead stirrer and temperature control (e.g., jacketed reactor)

-

pH meter and probe

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

Stage 1: Synthesis of this compound Solution

-

Charge the reaction vessel with the lactic acid solution at room temperature.

-

Begin stirring and slowly add ammonium hydroxide solution to the lactic acid. The reaction is exothermic; maintain the temperature below 40°C during this initial addition.

-

Continuously monitor the pH. Titrate with ammonium hydroxide until the system pH is stable within the range of 8.0 - 9.0 [2][3].

-

Once the pH is stabilized, heat the reaction mixture to 60°C [2].

-

Maintain the reaction at 60°C with continuous stirring for 3 to 5 hours . During this time, monitor the pH and add drops of ammonium hydroxide as needed to keep it within the 8.0 - 9.0 range[2][3].

-

After the reaction period, cool the mixture to room temperature to yield the crude aqueous this compound solution.

Stage 2: Preparation of Concentrated this compound

-

Transfer the aqueous this compound solution to a suitable vessel.

-

Add acetonitrile to the solution. The recommended volume ratio of acetonitrile to the lactate solution is 1:3 (v/v) [2].

-

Stir the mixture at room temperature for 1-2 hours .

-

Stop stirring and allow the mixture to settle for 2-3 hours . A dense, viscous liquid (the this compound concentrate) will separate and collect at the bottom[2].

-

Carefully decant or siphon off the upper acetonitrile/water layer. Collect the bottom viscous liquid.

-

Concentrate the collected liquid using a rotary evaporator at a bath temperature of 50-60°C under reduced pressure. Continue concentration until the water content is below 10%[2].

Stage 3: Precipitation and Isolation of Solid this compound

-

Dissolve the resulting concentrate from Stage 2 in anhydrous ethanol. A weight-to-volume ratio of 2:1 (m/V) of ethanol to concentrate is recommended (e.g., 2 mL of ethanol for every 1 gram of concentrate)[3]. Stir at room temperature until fully dissolved.

-

To the ethanol solution, add an anti-solvent, such as acetonitrile or acetone, to induce precipitation. The volume ratio of anti-solvent to the ethanol solution should be between 2:1 and 5:1 (v/v) [2].

-

Stir the resulting slurry at a controlled temperature of 10-20°C to facilitate complete precipitation[2].

-

Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold acetone or acetonitrile to remove residual impurities.

-

Dry the solid product under vacuum at a temperature not exceeding 50°C to yield the final, high-purity solid this compound. The expected purity from this method is >99%[3].

Summary of Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis and purification process.

| Table 1: Reaction and Synthesis Parameters | |

| Parameter | Value / Range |

| Initial pH Adjustment | 8.0 - 9.0[2][3] |

| Reaction Temperature | 60 - 80°C (60°C preferred)[2][3] |

| Reaction Time | 3 - 5 hours[2][3] |

| Final Purity (Expected) | > 99%[3] |

| Table 2: Purification and Isolation Parameters | |

| Parameter | Value / Range |

| Acetonitrile:Lactate Solution Ratio (v/v) | 1:1 to 1:5 (1:3 preferred)[2] |

| Concentration Temperature | 50 - 60°C[2] |

| Target Water Content (Concentrate) | < 10%[2] |

| Ethanol:Concentrate Ratio (m/V) | 1:1 to 3:1 (2:1 preferred)[3] |

| Anti-solvent:Ethanol Solution Ratio (v/v) | 2:1 to 5:1[2] |

| Precipitation Temperature | 10 - 20°C[2] |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from reactants to the final purified solid product.

Analytical Characterization

To confirm the purity and identity of the synthesized this compound, the following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing purity. A reverse-phase method using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier (e.g., phosphoric or formic acid) can effectively separate this compound from potential impurities[4]. Purity should exceed 99%[3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the chemical structure of the lactate anion. A patent for this synthesis method reports characteristic peaks in DMSO-d₆ at δ 1.096-1.113 (d, 3H, CH₃), 3.607-3.657 (m, 1H, CH), and 6.101-6.729 (m, 5H, NH₄⁺, OH)[3].

-

Melting Point: The melting point for the solid form is approximately 75–80°C[5].

-

pH Measurement: A 50% aqueous solution of the final product should have a pH in the range of 6.0–7.0[5].

Safety Precautions

This protocol involves hazardous materials. Adherence to standard laboratory safety procedures is mandatory.

-

Ammonium Hydroxide: This reagent is corrosive and volatile. It can cause severe skin burns and eye damage[6][7]. The vapor is a respiratory irritant. Always handle concentrated ammonium hydroxide in a certified chemical fume hood. [8]

-

Lactic Acid: Concentrated lactic acid is corrosive and can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable)[7].

-

Ventilation: Ensure all steps, especially the initial neutralization and solvent handling, are performed in a well-ventilated area or fume hood[9].

-

Emergency Procedures: An eyewash station and safety shower must be readily accessible[9]. In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention. For skin contact, remove contaminated clothing and wash the affected area thoroughly with water[6][8].

References

- 1. Solved Suppose that (R)-lactic acid reacts with ammonia | Chegg.com [chegg.com]

- 2. Page loading... [guidechem.com]

- 3. CN104860812A - Preparation method of this compound solids - Google Patents [patents.google.com]

- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 6. leap.epa.ie [leap.epa.ie]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. Working with Ammonium Hydroxide (NH₄OH) : A Comprehensive Guide | Lab Manager [labmanager.com]

- 9. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

An In-Depth Technical Guide to the Physicochemical Properties of Aqueous Ammonium Lactate Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of aqueous ammonium (B1175870) lactate (B86563) solutions. Ammonium lactate, the ammonium salt of lactic acid, is a widely utilized compound in the pharmaceutical, cosmetic, and food industries. A thorough understanding of its solution properties is critical for formulation development, process optimization, and ensuring product stability and efficacy. This document collates available quantitative data on density and pH, discusses expected trends for viscosity, conductivity, and thermal properties, and provides detailed experimental protocols for their measurement. Furthermore, it visualizes key related biological and manufacturing processes, including its mechanism of action in skin hydration and its role as a precursor in biodegradable polymer synthesis.

Introduction

This compound [(CH₃CH(OH)COONH₄)] is an organic salt that is highly soluble in water.[1] It is known for its moisturizing and keratolytic properties, making it a key ingredient in dermatological formulations for treating dry skin conditions.[2] Beyond its pharmaceutical applications, it serves as a pH buffer and a precursor in the synthesis of biodegradable polymers like polylactic acid (PLA). The performance of this compound in these applications is intrinsically linked to the physicochemical characteristics of its aqueous solutions. This guide aims to provide a detailed reference on these properties for professionals in research and development.

Physicochemical Properties

Density

The density of an aqueous solution is a fundamental property that varies with the concentration of the solute and the temperature. For a 20 wt. % aqueous solution of this compound at 25 °C, the density is reported to be approximately 1.054 g/mL.[3][4][5] The density of solid this compound is approximately 1.2 g/cm³ at 15 °C.[6][7][8]

| Concentration (wt. %) | Temperature (°C) | Density (g/mL) |

| 20 | 25 | 1.054[3][4][5] |

| Solid | 15 | ~1.2[6][7][8] |

| Table 1: Density of this compound |

It is expected that the density of aqueous this compound solutions will increase with increasing concentration and decrease with increasing temperature, a typical behavior for most aqueous salt solutions.

pH

This compound is the salt of a weak acid (lactic acid) and a weak base (ammonia). Consequently, the pH of its aqueous solutions is near neutral but can vary with concentration.

| Concentration (mM) | pH |

| 1 | 6.58[9] |

| 10 | 6.56[9] |

| 100 | 6.55[9] |

| 1000 | 6.5[9] |

| Table 2: pH of Aqueous this compound Solutions |

An aqueous solution containing 58.1% this compound and 6.7% lactic acid has been reported to have a pH of 5.43.[10]

Viscosity

Electrical Conductivity

As a salt, this compound is an electrolyte and its aqueous solutions conduct electricity. The conductivity is dependent on the concentration of ions and their mobility. While specific data for this compound is scarce, data for other ammonium salts like ammonium chloride and ammonium sulfate (B86663) show that conductivity generally increases with concentration up to a certain point, after which it may decrease due to increased ionic interactions that hinder mobility.[12] Temperature also plays a significant role, with conductivity typically increasing with temperature.

Thermal Properties

Data on the thermal properties, such as heat capacity and thermal conductivity, of aqueous this compound solutions are not widely reported. For related compounds like ammonium acetate (B1210297), the heat of solution is endothermic.[13] The thermal decomposition of ammonium carboxylates, such as ammonium acetate and ammonium benzoate, occurs at elevated temperatures.[14]

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and formulation development. The following are detailed methodologies for key experiments.

Density Measurement

Principle: The density of a liquid can be determined by measuring the mass of a known volume of the liquid. A pycnometer, hydrometer, or a digital density meter can be used for precise measurements.

Protocol using a Pycnometer:

-

Clean and thoroughly dry a pycnometer of a known volume.

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with the aqueous this compound solution, ensuring no air bubbles are present.

-

Equilibrate the filled pycnometer to the desired temperature in a water bath.

-

Carefully remove any excess solution from the capillary opening.

-

Dry the outside of the pycnometer and weigh it.

-

The density is calculated by dividing the mass of the solution (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

pH Measurement

Principle: The pH of a solution is a measure of its acidity or alkalinity and is determined by the concentration of hydrogen ions. A calibrated pH meter with a glass electrode is the standard instrument for this measurement.

Protocol using a pH Meter:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) at the temperature of the measurement.

-

Rinse the electrode with deionized water and gently blot it dry.

-

Immerse the electrode in the aqueous this compound solution.

-

Allow the reading to stabilize.

-

Record the pH value and the temperature of the solution.

Viscosity Measurement

Principle: Viscosity is a measure of a fluid's resistance to flow. Rotational viscometers or capillary viscometers are commonly used for this measurement.

Protocol using a Rotational Viscometer:

-

Calibrate the viscometer with a standard fluid of known viscosity.

-

Place the aqueous this compound solution in the sample container.

-

Equilibrate the sample to the desired temperature.

-

Select an appropriate spindle and rotational speed.

-

Immerse the spindle in the solution to the marked level.

-

Start the motor and allow the reading to stabilize.

-

Record the viscosity reading from the instrument.

Electrical Conductivity Measurement

Principle: The electrical conductivity of a solution is its ability to conduct an electric current, which is dependent on the concentration and mobility of ions. A conductivity meter with a conductivity cell is used for this measurement.

Protocol using a Conductivity Meter:

-

Calibrate the conductivity meter using standard potassium chloride (KCl) solutions of known conductivity.

-

Rinse the conductivity cell with deionized water and then with the sample solution.

-

Immerse the cell in the aqueous this compound solution, ensuring the electrodes are fully covered and there are no air bubbles.

-

Allow the reading to stabilize.

-

Record the conductivity and the temperature of the solution.

Visualization of Related Pathways and Processes

To provide a broader context for the application of this compound, this section includes diagrams of a key biological pathway influenced by lactate and a representative industrial manufacturing process.

Signaling Pathway: Lactate's Role in Skin Hydration and Barrier Function

Lactic acid and its salts, like this compound, are known to enhance skin hydration and barrier function. One of the proposed mechanisms involves the stimulation of ceramide synthesis in keratinocytes. Ceramides are essential lipid components of the stratum corneum that play a crucial role in maintaining the skin's barrier and retaining moisture.[3][9][15][16]

References

- 1. ulipolymer.com [ulipolymer.com]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. Lactic Acid Skin Barrier Repair & Skincare Benefits [andymillward-facialist.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. US20060041165A1 - Continuous ethyl lactate preparation method - Google Patents [patents.google.com]

- 6. Lactic acidosis stimulates ganglioside and ceramide generation without sphingomyelin hydrolysis in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. Dialysis Continuous Process for Ammonium-Lactate Fermentation of Whey: Experimental Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of lactic acid isomers on keratinocyte ceramide synthesis, stratum corneum lipid levels and stratum corneum barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. RU2535680C2 - Method of processing this compound into lactic acid and esters thereof - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 14. libjournals.unca.edu [libjournals.unca.edu]

- 15. Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. us.typology.com [us.typology.com]

Spectroscopic Analysis and Characterization of Ammonium Lactate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) lactate (B86563), the ammonium salt of lactic acid, is a widely utilized compound in the pharmaceutical and cosmetic industries, primarily for its keratolytic and humectant properties in dermatological formulations. A thorough understanding of its chemical structure and purity is paramount for ensuring product quality, safety, and efficacy. Spectroscopic techniques are indispensable tools for the comprehensive characterization of ammonium lactate. This guide provides an in-depth overview of the spectroscopic analysis of this compound, including detailed experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Mass Spectrometry (MS).

Molecular Structure and Properties

This compound is an ionic compound formed from the neutralization of lactic acid with ammonium hydroxide. The lactate anion possesses a chiral center, leading to two enantiomeric forms: D- and L-lactate. Commercial this compound is typically a racemic mixture.

| Property | Value |

| Molecular Formula | C₃H₉NO₃ |

| Molecular Weight | 107.11 g/mol [1] |

| IUPAC Name | Azanium 2-hydroxypropanoate[1] |

| CAS Number | 515-98-0 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in D₂O is expected to show signals corresponding to the protons of the lactate anion. The protons of the ammonium cation (NH₄⁺) are often broad and may exchange with residual water, making them difficult to observe as a sharp signal.

Table 1: Predicted ¹H NMR Spectral Data for Lactate Anion in D₂O

| Chemical Shift (δ) ppm | Multiplicity | Protons Assigned | Coupling Constant (J) Hz |

| ~4.1 | Quartet (q) | 1H, CH | ~6.9 |

| ~1.3 | Doublet (d) | 3H, CH₃ | ~6.9 |

Note: Chemical shifts are relative to a standard reference (e.g., TMS or DSS) and can be influenced by solvent, concentration, and pH.

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the lactate anion.

Table 2: Predicted ¹³C NMR Spectral Data for Lactate Anion in D₂O

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~183 | C=O (Carboxylate) |

| ~69 | CH-OH |

| ~21 | CH₃ |

Note: Chemical shifts are relative to a standard reference and can be influenced by the experimental conditions.

1.3. Experimental Protocol for NMR Analysis

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O) in a clean NMR tube. Ensure the sample is fully dissolved. For viscous samples, gentle warming or vortexing may aid dissolution.[2][3][4]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Solvent Suppression: Use a solvent suppression technique (e.g., presaturation) if a strong residual H₂O signal is present.

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on concentration)

-

Relaxation delay: 1-5 seconds

-

Acquisition time: 2-4 seconds

-

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

-

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the acquired Free Induction Decay (FID) data. Reference the spectra to an internal standard (e.g., DSS) or the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Table 3: Typical FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl |

| 3200-3000 (broad) | N-H stretch | Ammonium |

| 2980-2900 | C-H stretch | Alkyl (CH₃, CH) |

| ~1630 (broad) | N-H bend | Ammonium |

| 1600-1550 | C=O asymmetric stretch | Carboxylate |

| 1450-1350 | C-H bend | Alkyl (CH₃, CH) |

| ~1400 | C=O symmetric stretch | Carboxylate |

| 1130-1040 | C-O stretch | Secondary alcohol |

2.1. Experimental Protocol for FTIR-ATR Analysis

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid or semi-solid samples like this compound formulations.

-

Instrument Setup: Ensure the FTIR spectrometer is calibrated and the ATR crystal (e.g., diamond) is clean.[5]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).[5]

-

Sample Application: Place a small drop of the this compound solution or cream directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[6]

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[5]

-

-

Data Processing: The software automatically performs the background subtraction. Analyze the resulting spectrum for the characteristic absorption bands.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after analysis.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It is particularly useful for aqueous solutions as water is a weak Raman scatterer.[7]

Table 4: Expected Raman Peak Assignments for this compound

| Raman Shift (cm⁻¹) | Vibration | Functional Group |

| ~2940 | C-H stretch | CH₃ |

| ~1450 | C-H bend | CH₃ |

| ~1420 | C=O symmetric stretch | Carboxylate |

| ~1045 | C-C stretch | |

| ~860 | C-COO⁻ stretch |

3.1. Experimental Protocol for Raman Spectroscopy

-

Sample Preparation: Place the liquid this compound sample in a suitable container, such as a glass vial or quartz cuvette. For aqueous solutions, no special preparation is needed.[8][9]

-

Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Data Acquisition:

-

Laser Power: Adjust the laser power to obtain a good signal without causing sample degradation or fluorescence.

-

Exposure Time and Accumulations: Use an appropriate exposure time and number of accumulations to achieve a good signal-to-noise ratio.

-

Spectral Range: Collect the spectrum over a range that includes the characteristic Raman bands of this compound.

-

-

Data Processing: Perform baseline correction and cosmic ray removal if necessary. Identify and assign the characteristic Raman peaks.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

In positive ion mode ESI-MS, this compound is expected to be detected as the ammonium adduct of lactic acid, [Lactic Acid + NH₄]⁺, at an m/z corresponding to its molecular weight. In negative ion mode, the deprotonated lactate anion, [Lactic Acid - H]⁻, would be observed.

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [Lactic Acid + NH₄]⁺ | C₃H₁₂NO₃⁺ | 108.08 |

| [Lactic Acid - H]⁻ | C₃H₅O₃⁻ | 89.02 |

4.1. Fragmentation Pattern

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions to obtain structural information. The fragmentation of the lactate anion typically involves the loss of small neutral molecules. A common fragmentation is the loss of the carboxyl group as CO₂ (44 Da).

4.2. Experimental Protocol for LC-MS/MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common method for the analysis of lactate.

-

Sample Preparation: Dilute the this compound sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).[10] For complex matrices, protein precipitation with a cold organic solvent may be necessary.[9][10]

-

Liquid Chromatography (LC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) or a suitable reversed-phase column can be used for separation.[11]

-

Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with ammonium acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile).[11]

-

Gradient: A gradient elution may be used to achieve optimal separation.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode.

-

Analysis Mode: Full scan mode to detect the parent ions and Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring the transition from the parent ion to a specific fragment ion.[9]

-

-

Data Analysis: Process the chromatograms and mass spectra to identify and quantify this compound.

Signaling Pathway in Skin Keratinocytes

Lactate, the active component of this compound, is not merely a metabolic byproduct but also a signaling molecule that plays a significant role in skin homeostasis. In keratinocytes, lactate can influence various cellular processes, including differentiation, hydration, and the skin's barrier function. One key pathway involves the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[12][13]

As depicted in the diagram, lactate enters the keratinocyte and stabilizes HIF-1α. This stabilization leads to an increase in the transcription of the filaggrin gene, a protein crucial for skin hydration.[12][13] Additionally, lactate can promote ceramide synthesis, which is essential for maintaining the integrity of the skin barrier.[12][13] The combined effects of increased hydration and enhanced barrier function contribute to the therapeutic benefits of this compound in treating dry skin conditions.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that provides a comprehensive understanding of its molecular structure and purity. NMR, FTIR, Raman, and Mass Spectrometry each offer unique and complementary information. By employing the detailed experimental protocols and data interpretation guidelines presented in this guide, researchers, scientists, and drug development professionals can effectively analyze and characterize this compound, ensuring the quality and consistency of this important pharmaceutical and cosmetic ingredient. Furthermore, understanding the underlying signaling pathways of its active component, lactate, provides valuable insights into its mechanism of action and supports further research and development.

References

- 1. This compound | C3H6O3.H3N | CID 62358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. Analytical Method Development: ATR-FTIR Method SOP – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 6. mdpi.com [mdpi.com]

- 7. plus.ac.at [plus.ac.at]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Products of Solid Ammonium Lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of solid ammonium (B1175870) lactate (B86563), a critical area of study for researchers in materials science, chemistry, and drug development. Understanding the thermal stability and decomposition pathways of this compound is essential for its safe handling, processing, and application in various fields. This document details the experimental protocols for analyzing its thermal behavior, presents quantitative data on its decomposition, and visualizes the key chemical transformations and analytical workflows.

Introduction

Ammonium lactate, the ammonium salt of lactic acid, is a white solid at room temperature. Its thermal decomposition is a complex process involving multiple stages and the formation of several products. The primary decomposition pathway involves the dissociation of this compound into lactic acid and ammonia (B1221849). However, at elevated temperatures, secondary reactions such as the polymerization of lactic acid and the formation of other byproducts can occur. This guide elucidates these processes to provide a clear understanding of the thermal behavior of solid this compound.

Experimental Protocols for Thermal Analysis

The characterization of the thermal decomposition of solid this compound requires a suite of analytical techniques to determine weight loss, thermal events, and the identity of evolved gaseous products. The following protocols outline the standard methodologies employed in these analyses.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is utilized to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of solid this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina).

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate, typically 10°C/min.

-

Data Analysis: The resulting data is plotted as percentage weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is employed to measure the heat flow associated with thermal transitions in the material as a function of temperature.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of solid this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, with a constant purge rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically heating from ambient to a temperature above the final decomposition point (e.g., 300°C) at a constant rate (e.g., 10°C/min).

-

Data Analysis: The heat flow to the sample is plotted against temperature. Endothermic and exothermic peaks are analyzed to determine the temperatures and enthalpies of transitions such as melting and decomposition.

Evolved Gas Analysis (EGA) using Coupled Techniques

To identify the gaseous products evolved during thermal decomposition, TGA is often coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).

-

Instrumentation: A thermogravimetric analyzer connected via a heated transfer line to either a mass spectrometer or an FTIR spectrometer equipped with a gas cell.

-

TGA Protocol: The TGA experiment is performed as described in section 2.1.

-

EGA Conditions: The transfer line and gas cell are heated (typically to 200-250°C) to prevent condensation of the evolved gases.

-

Data Acquisition: Mass spectra or infrared spectra of the evolved gases are continuously recorded as a function of temperature and time.

-

Data Analysis: The spectra are analyzed to identify the chemical composition of the gases released at different stages of the decomposition. For TGA-MS, the ion currents for specific mass-to-charge ratios (m/z) are plotted against temperature. For TGA-FTIR, characteristic absorption bands are used for identification.

Quantitative Data on Thermal Decomposition

The thermal decomposition of solid this compound proceeds in distinct stages. The following table summarizes the expected quantitative data from thermogravimetric analysis.

| Temperature Range (°C) | Weight Loss (%) | Associated Process | Evolved Products |

| ~120 - 200 | ~15.9 | Primary decomposition: Dissociation into ammonia and lactic acid (initial weight loss corresponding to ammonia). | Ammonia (NH₃) |

| ~200 - 300 | Variable | Secondary decomposition: Vaporization and decomposition of lactic acid; potential oligomerization. | Lactic acid, Water (H₂O), Lactide, Acetaldehyde |

| >300 | Variable | Further decomposition of oligomers and other residues. | Carbon monoxide (CO), Carbon dioxide (CO₂) |

Note: The weight loss in the second and third stages is variable and dependent on experimental conditions such as heating rate and atmosphere, due to the complexity of the secondary reactions.

Decomposition Products and Pathways

The thermal decomposition of solid this compound is initiated by its dissociation into lactic acid and ammonia.[1] At temperatures exceeding 120°C, the liberated lactic acid can undergo further reactions.[1]

Primary Decomposition

The initial step is a reversible acid-base dissociation:

NH₄⁺CH₃CH(OH)COO⁻ (s) ⇌ CH₃CH(OH)COOH (l/g) + NH₃ (g)

This process begins at approximately 120°C and is largely complete by 185°C.[1]

Secondary Decomposition and Side Reactions

The lactic acid formed in the primary decomposition is thermally unstable and can undergo several transformations:

-

Oligomerization: Lactic acid molecules can condense to form linear oligomers and water. This process is significant at temperatures above 120°C.[1]

-

Lactide Formation: At higher temperatures (typically above 200°C), lactic acid oligomers can depolymerize to form the cyclic dimer, lactide.

-

Lactamide (B1674226) Formation: In the presence of ammonia that has not escaped the reaction environment, lactic acid can react to form lactamide and water, particularly at temperatures above 200°C.[1][2]

-

Further Decomposition: At even higher temperatures, the organic components (lactic acid, oligomers, lactide) will decompose into smaller molecules such as acetaldehyde, carbon monoxide, and carbon dioxide.[1]

Experimental Workflow Visualization

The systematic analysis of the thermal decomposition of solid this compound follows a logical progression of experiments, as depicted in the workflow diagram below.

References

Ammonium Lactate: A Technical Guide for Researchers and Drug Development Professionals

Ammonium (B1175870) Lactate (B86563): CAS Number 515-98-0

This technical guide provides an in-depth overview of ammonium lactate, focusing on its molecular characteristics, mechanism of action in dermatological applications, and relevant experimental data for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound is the ammonium salt of lactic acid. Its chemical identity is well-established, providing a solid foundation for its use in research and pharmaceutical formulations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 515-98-0 | [1][2][3] |

| Molecular Formula | C₃H₉NO₃ | [2][4] |

| Linear Formula | CH₃CH(OH)CO₂NH₄ | [1][3] |

| Molecular Weight | 107.11 g/mol | [1][2] |

| IUPAC Name | Azanium 2-hydroxypropanoate | [4] |

| Appearance | Colorless and transparent liquid (in solution) | [3] |

| Solubility | Readily soluble in water | [3] |

The structure of this compound consists of the ammonium cation (NH₄⁺) and the lactate anion (CH₃CH(OH)COO⁻). The lactate component is an alpha-hydroxy acid (AHA), which is central to its therapeutic effects on the skin.

Mechanism of Action in Dermatological Applications

This compound is widely utilized in the treatment of dry, scaly skin conditions such as xerosis and ichthyosis vulgaris. Its efficacy stems from a dual mechanism of action involving both the lactate and ammonium ions. The primary actions are to increase skin hydration and promote normal desquamation.

Enhanced Skin Hydration

The lactate component of this compound acts as a humectant, drawing and retaining moisture within the stratum corneum. This property directly contributes to the improvement of skin hydration. Furthermore, studies have shown that lactic acid can stimulate the biosynthesis of ceramides (B1148491) in keratinocytes. Ceramides are essential lipid components of the skin's barrier, and their increase leads to improved barrier function and reduced transepidermal water loss (TEWL).

Normalization of Desquamation (Exfoliation)

A key action of the alpha-hydroxy acid component of this compound is the reduction of corneocyte cohesion. Hyperkeratinization, a feature of conditions like xerosis, is often due to an increased cohesion between corneocytes, which impairs their normal shedding. Lactic acid is theorized to chelate calcium ions in the epidermis. Calcium is crucial for the function of cell adhesion molecules, particularly cadherins within the desmosomes that bind corneocytes together. By reducing the concentration of available calcium ions, the integrity of these adhesions is disrupted, leading to a normalization of desquamation.[1]

Lactate as a Signaling Molecule

Beyond its direct effects on hydration and desquamation, lactate is recognized as a signaling molecule that can modulate cellular functions. It is the endogenous ligand for the G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1). While much of the research on GPR81 has been in the context of cancer and metabolism, its presence in skin cells suggests a role in dermatological physiology.

Activation of GPR81 by lactate typically leads to the inhibition of adenylyl cyclase through an inhibitory G-protein (Gi). This results in a decrease in intracellular cyclic AMP (cAMP) levels. A reduction in cAMP can subsequently downregulate the activity of Protein Kinase A (PKA) and the phosphorylation of the transcription factor CREB (cAMP response element-binding protein). In some cellular contexts, GPR81 signaling has also been linked to the activation of the PI3K/Akt pathway, which is involved in cell survival and proliferation. In keratinocytes, lactate signaling has been associated with enhanced filaggrin gene transcription and ceramide synthesis, both of which are crucial for a healthy skin barrier.[5][6]

Clinical Efficacy and Experimental Data

The clinical efficacy of this compound, particularly 12% lotion formulations, has been demonstrated in several randomized, double-blind clinical trials for the treatment of xerosis. These studies often utilize non-invasive instrumental methods to quantify improvements in skin barrier function.

Table 2: Summary of Clinical Trial Data for 12% this compound in Xerosis

| Study Comparison | Number of Subjects | Duration | Key Outcomes | Reference(s) |

| 12% this compound vs. 5% Lactic Acid | Not Specified | 3 weeks (treatment) + 3 weeks (regression) | 12% this compound was significantly more effective in reducing the severity of xerosis during both treatment and regression periods. | [7] |

| 12% this compound vs. 40% Urea (B33335) Cream | 25 (18 completed) | 14 days | At day 14, 40% urea cream was superior in improving skin roughness, fissure reduction, thickness, and dryness. | [3][4] |

| 12% this compound vs. Lanolin | 92 (51 completed) | 4 weeks | Both treatments showed significant improvement in xerosis scores with no statistically significant difference between them. | [8] |

| 12% this compound vs. Non-lactated Emollient | 60 | 21 days (treatment) + 14 days (regression) | All preparations significantly reduced xerosis severity. 12% this compound showed greater reductions in severity scores during the regression period. | [9] |

Experimental Protocols

The following outlines a general methodology for clinical trials evaluating the efficacy of topical agents for xerosis, based on common practices in the cited literature.

4.1.1 Study Design

A randomized, double-blind, bilateral paired comparison or parallel-group study is typically employed. Subjects with moderate to severe xerosis are recruited. A preconditioning period of approximately one week, where subjects use a standard neutral cleanser and avoid other moisturizers on the test sites (e.g., lower legs), is often included.

4.1.2 Treatment Regimen

Subjects are instructed to apply the assigned test material (e.g., 12% this compound lotion) and control/comparator to the designated areas twice daily (morning and evening) for a specified duration, often ranging from 2 to 4 weeks.

4.1.3 Efficacy Assessments

Evaluations are conducted at baseline and at specified time points during and after the treatment period (e.g., week 2, week 4, and post-treatment regression).

-

Clinical Assessment: A dermatologist or trained investigator grades the severity of xerosis based on a standardized scale, evaluating parameters such as scaling, roughness, redness, and fissures.

-

Instrumental Assessment:

-

Skin Hydration (Corneometry): Skin surface hydration is measured using a Corneometer® (e.g., CM 825). The probe measures the electrical capacitance of the stratum corneum, which correlates with its water content. The probe is applied to the skin with a constant pressure for a short duration (e.g., 1 second). Measurements are typically taken in a climate-controlled room after an acclimatization period of at least 20 minutes.

-

Transepidermal Water Loss (TEWL): Skin barrier function is assessed by measuring TEWL with a Tewameter® (e.g., TM 300). This instrument uses an open-chamber method to measure the water vapor gradient above the skin surface. Higher TEWL values indicate a more compromised skin barrier. Measurements are performed under controlled environmental conditions.

-

Conclusion

This compound is a well-characterized compound with a clear CAS number and molecular structure. Its therapeutic efficacy in dry skin conditions is supported by clinical evidence and is based on its dual action as a humectant and a promoter of normal desquamation. The underlying mechanisms involve direct hydration, stimulation of ceramide synthesis, and the disruption of corneocyte cohesion via calcium chelation. Furthermore, the role of lactate as a signaling molecule through the GPR81 receptor opens up further avenues for research into its effects on skin homeostasis. The provided data and protocols offer a solid foundation for further investigation and development of dermatological products containing this compound.

References

- 1. A theory for the mechanism of action of the alpha-hydroxy acids applied to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical evaluation of 40% urea and 12% this compound in the treatment of xerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of lactic acid isomers on keratinocyte ceramide synthesis, stratum corneum lipid levels and stratum corneum barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative efficacy of 12% this compound lotion and 5% lactic acid lotion in the treatment of moderate to severe xerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.mdedge.com [cdn.mdedge.com]

- 9. 12% lactate lotion for the treatment of xerosis. A double-blind clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Ammonium Lactate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) lactate (B86563) in various organic solvents. Due to its role as an active pharmaceutical ingredient and its use in various formulations, understanding its solubility characteristics is crucial for process development, formulation design, and analytical method development. This document summarizes available solubility data, details experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Overview of Ammonium Lactate Solubility

This compound is an ammonium salt of lactic acid, existing as a white solid or a liquid solution. Its solubility is a critical parameter influencing its absorption, bioavailability, and the manufacturing processes of its formulations. While highly soluble in water, its solubility in organic solvents varies significantly.

Qualitative Solubility

Based on available literature, the qualitative solubility of this compound in a range of common organic solvents is summarized below. This information is essential for initial solvent screening and selection in drug development and manufacturing processes.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Classification | Solvent | Solubility Description |

| Protic Solvents | Water | Soluble[1] |

| Glycerol | Soluble | |

| 95% Ethanol | Soluble | |

| Methanol | Slightly Soluble | |

| Ethyl Alcohol | Practically Insoluble | |

| n-Propyl Alcohol | Practically Insoluble | |

| Isopropyl Alcohol | Practically Insoluble | |

| n-Butyl Alcohol | Practically Insoluble | |

| Aprotic Solvents | Ether | Practically Insoluble |

| Acetone | Practically Insoluble | |

| Ethyl Acetate | Practically Insoluble | |

| Acetonitrile (B52724) | (Used as an anti-solvent for precipitation from ethanol) |

Note: "Practically Insoluble" suggests that the solubility is very low, but not necessarily zero. The term "soluble" indicates a significant degree of dissolution, while "slightly soluble" implies limited dissolution.

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound in organic solvents can be performed using several established analytical techniques. The choice of method often depends on the desired accuracy, the properties of the solute and solvent, and the available instrumentation. Below are detailed methodologies for key experimental approaches.

Gravimetric Method

The gravimetric method is a fundamental and straightforward technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a saturated solution.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped flask).

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

-

After equilibration, allow the solution to stand undisturbed at the same temperature to let the excess solid settle.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation or dissolution.

-

Filter the solution through a fine-porosity filter (e.g., a 0.45 µm syringe filter) to remove any undissolved solid particles.

-

-

Solvent Evaporation and Weighing:

-

Transfer a precise volume of the clear, saturated filtrate to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a water bath, or in a vacuum oven at a temperature that does not cause decomposition of the this compound).

-

Once the solvent is completely removed, dry the residue to a constant weight in an oven at an appropriate temperature.

-

Cool the dish in a desiccator and weigh it accurately.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

-

Solubility is then expressed in terms of mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

-

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a more sensitive and specific technique for determining the concentration of a solute in a saturated solution, especially when dealing with complex mixtures or low solubility.

Methodology:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution of this compound in the organic solvent of interest.

-

-

Sample Preparation for Analysis:

-

Withdraw a known volume of the clear, saturated supernatant after allowing the excess solid to settle.

-

Filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any particulate matter.

-

Dilute the filtered sample accurately with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., a UV detector or a refractive index detector, depending on the chromophoric properties of this compound and the solvent).

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18) is often used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The composition should be optimized to achieve good peak shape and retention for this compound.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: A fixed volume, typically 10-20 µL.

-

Detection: Wavelength selection for the UV detector should be at the absorbance maximum of this compound if applicable, or a refractive index detector can be used.

-

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same diluent as the sample. Inject these standards to construct a calibration curve by plotting peak area versus concentration.

-

-

Calculation of Solubility:

-

Inject the diluted sample solution into the HPLC system and determine the peak area corresponding to this compound.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor. This concentration represents the solubility.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for HPLC-based Solubility Determination.

Conclusion

This technical guide provides a summary of the known solubility of this compound in organic solvents and details the experimental protocols for its determination. While qualitative data offers a useful starting point for solvent selection, the lack of quantitative data in the literature presents a significant knowledge gap. The detailed gravimetric and HPLC methodologies provided herein offer robust frameworks for researchers and drug development professionals to generate the specific, high-quality solubility data required for their applications. The accompanying workflows provide a clear visual guide for implementing these experimental procedures. Further research to quantify the solubility of this compound in a broader range of pharmaceutically relevant organic solvents at various temperatures is highly encouraged.

References

The Role of Ammonium Lactate as a Precursor in Organic Synthesis: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning role of ammonium (B1175870) lactate (B86563) as a versatile and sustainable precursor in modern organic synthesis. This document details key synthetic applications, provides in-depth experimental protocols, and presents quantitative data to support the adoption of this bio-derived building block.

Ammonium lactate, a readily available and bio-renewable salt of lactic acid, is emerging as a significant precursor in organic synthesis, offering a green and efficient alternative to traditional petroleum-based starting materials. Its bifunctional nature, possessing both a reactive carboxylic acid/carboxylate moiety and an ammonium counter-ion, makes it a valuable source of both carbon and nitrogen for the construction of a variety of organic molecules, including amino acids, lactate esters, and potentially nitrogen-containing heterocycles. This guide explores the core applications of this compound, providing detailed methodologies and quantitative data to facilitate its use in research and development.

Synthesis of α-Amino Acids: The Case of Alanine (B10760859)

One of the most promising applications of this compound is in the synthesis of α-amino acids, with the conversion of lactic acid to alanine being a prime example. This transformation can be achieved through both photocatalytic and thermocatalytic methods, demonstrating the versatility of the lactate scaffold. In these processes, this compound can be considered a key intermediate or starting material, providing both the carbon backbone and the amino group.

Catalytic Reductive Amination of Lactic Acid to Alanine

The conversion of lactic acid to alanine proceeds via a reductive amination pathway. The initial step involves the dehydrogenation of lactic acid to its corresponding α-keto acid, pyruvic acid. Subsequently, the pyruvic acid reacts with ammonia (B1221849) (derived from the this compound or added externally) to form an imine intermediate, which is then reduced to alanine.[1][2]

Experimental Protocols

1.2.1. Thermocatalytic Synthesis of Alanine from Lactic Acid with Ammonia

-

Materials: Lactic acid, aqueous ammonia (25-30 wt%), Ru/C catalyst (5 wt%), deionized water, H₂ gas.

-

Apparatus: High-pressure batch reactor equipped with a magnetic stirrer and temperature controller.

-

Procedure:

-

To the reactor, add 50 mg of 5% Ru/C catalyst, 2 mmol of lactic acid, and 1.5 mL of aqueous ammonia (14-15 wt%).[1]

-

Seal the reactor and purge with H₂ gas several times.

-

Pressurize the reactor to 10 bar with H₂.[1]

-

Heat the reactor to 220°C while stirring.[1]

-

Maintain the reaction for 4 hours.[1]

-

After cooling to room temperature, vent the reactor and collect the liquid sample for analysis.

-

Product yield and selectivity can be determined by techniques such as NMR spectroscopy.

-

1.2.2. Photocatalytic Synthesis of Alanine from Lactic Acid with Ammonia

-

Materials: Lactic acid, aqueous ammonia (25 wt%), CdS nanosheet photocatalyst, deaerated water, N₂ gas.

-

Apparatus: Quartz reaction vessel, visible light source, magnetic stirrer, temperature controller.

-

Procedure:

-

Disperse 10 mg of CdS nanosheet catalyst in a solution containing 20 mmol of lactic acid, 4 mL of aqueous ammonia, and 16 mL of deaerated water in the quartz reactor.[3]

-

Seal the reactor and purge with N₂ gas.

-

Maintain the reaction temperature at 50°C.[3]

-

Irradiate the mixture with a visible light source while stirring.

-

The reaction progress can be monitored by taking aliquots at different time intervals.

-

Analyze the products using appropriate analytical methods to determine the yield of alanine.

-

Quantitative Data

| Reaction Type | Catalyst | Temperature (°C) | Pressure (bar) | Lactic Acid Conversion (%) | Alanine Yield (%) | Alanine Selectivity (%) | Reference |

| Thermocatalytic | 5% Ru/BEA | 220 | 10 (H₂) | - | - | 92 | [1] |

| Thermocatalytic | Ru/Ni@C | - | - | 69.7 | 63.7 | 91.4 | [2] |

| Photocatalytic | CdS nanosheets | 50 | 1 (N₂) | - | - | - | [3] |

| Thermocatalytic (from PLA) | Ru/TiO₂ | 140 | - | - | 77 | 94 (with recycling) | [4][5] |

Synthesis of Lactate Esters

This compound serves as a direct and efficient precursor for the synthesis of various lactate esters, such as ethyl lactate and butyl lactate, which are considered green solvents with a wide range of applications. The reaction typically involves the esterification of the lactate moiety with an alcohol, with the concomitant removal of ammonia and water.

Non-Catalytic Synthesis of Butyl Lactate

The non-catalytic esterification of this compound with n-butanol can be achieved at elevated temperatures in a closed system. This process is driven by the in-situ formation of lactic acid and the subsequent reaction with the alcohol.[6]

Experimental Protocol: Non-Catalytic Synthesis of Butyl Lactate

-

Materials: Aqueous this compound solution, n-butanol (minimum 99.5 wt%).

-

Apparatus: A 285 mL steel autoclave with a jacket for temperature control, a pressure gauge, a thermocouple, and a magnetic stirrer.[6]

-

Procedure:

-

Prepare the initial reaction mixture by combining the aqueous this compound solution and n-butanol in the desired molar ratio (e.g., n-butanol to this compound molar ratio of 6-25).[6]

-

Charge the autoclave with the reaction mixture.

-

Seal the autoclave and begin stirring.

-

Heat the reactor to the desired temperature (e.g., 130–170 °C) using the heating jacket.[6]

-

Monitor the reaction progress by taking samples at regular intervals through a sampling line.

-

Analyze the samples for the concentration of butyl lactate, this compound, and any byproducts (e.g., lactamide) using appropriate analytical techniques like gas chromatography or HPLC.

-

Quantitative Data

| Initial this compound Conc. (mol/kg) | n-Butanol/Ammonium Lactate Molar Ratio | Temperature (°C) | Reaction Time | Butyl Lactate Yield (%) | Reference |

| 0.464–1.584 | 6–25 | 130–170 | Varies | Data available in kinetic models | [6] |

| - | - | - | - | - | |

| - | - | - | - | - |

Role in the Synthesis of Nitrogen-Containing Heterocycles

While direct synthesis of nitrogen heterocycles using this compound as the primary nitrogen and carbon source is an area of ongoing research, recent studies have highlighted the utility of the lactate scaffold in the construction of these important molecular frameworks. Alkyl lactates, derived from this compound, can serve as green solvents and potential renewable carbon sources in multi-component reactions for the synthesis of pyridines.

Synthesis of Pyridine (B92270) Derivatives

In a notable example, pyridine compounds have been synthesized from ammonium iodide and chalcone (B49325) derivatives using alkyl lactate as a solvent. This reaction proceeds via a [3 + 2 + 1] cycloaddition, demonstrating the potential for biomass-derived lactates to participate in complex organic transformations.[7][8] Although this compound is not the direct nitrogen source in this specific protocol, the use of its derivative showcases a pathway for incorporating lactate-derived carbons into heterocyclic rings.

Preparation of Solid this compound

For applications requiring a solid, stable source of this compound, a straightforward preparation method from lactic acid and ammonia has been developed. This allows for easier handling, storage, and dosing in various synthetic procedures.

Experimental Protocol: Preparation of Solid this compound

-

Materials: Lactic acid solution, aqueous ammonia, acetonitrile (B52724), ethanol (B145695).

-

Apparatus: Reaction vessel, rotary evaporator, filtration apparatus.

-

Procedure:

-

Preparation of this compound Solution: React a lactic acid solution with aqueous ammonia at room temperature, maintaining a pH of 8.0-9.0.[9]

-

Concentration: Extract the resulting this compound solution with acetonitrile and concentrate the solution under reduced pressure to obtain a concentrated this compound solution.[9]

-

Precipitation: Dissolve the concentrated solution in ethanol and then add acetonitrile or acetone (B3395972) to precipitate the solid this compound.[9]

-

Isolation: Collect the solid by filtration, wash with the precipitating solvent, and dry to obtain the final product. The purity can be assessed by HPLC.[9]

-

Conclusion

This compound is proving to be a valuable and versatile precursor in organic synthesis. Its utility in the production of the amino acid alanine and various lactate esters from a renewable feedstock is well-documented and offers a greener alternative to conventional synthetic routes. While its direct role as a nitrogen and carbon source for a wider range of heterocycles is still being explored, the use of lactate derivatives in such syntheses points towards a promising future for this bio-derived building block. The detailed experimental protocols and quantitative data provided in this guide are intended to empower researchers and professionals in the chemical and pharmaceutical industries to harness the potential of this compound in developing sustainable and efficient synthetic methodologies.

References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. Efficient conversion of lactic acid to alanine over noble metal supported on Ni@C catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02514K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Amination of Polylactic Acid to Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Experimental and Mathematical Analysis of the Kinetics of the Low-Waste Process of Butyl Lactate Synthesis [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN104860812A - Preparation method of this compound solids - Google Patents [patents.google.com]

Ammonium Lactate: A Comprehensive Safety and Handling Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Safe Handling, Storage, and Disposal of Ammonium (B1175870) Lactate (B86563), Including Detailed Experimental Safety Protocols.

Ammonium lactate, the ammonium salt of lactic acid, is a widely utilized alpha-hydroxy acid (AHA) in the pharmaceutical and cosmetic industries.[1][2] It is primarily recognized for its efficacy in treating dry, scaly skin conditions such as xerosis and ichthyosis vulgaris by increasing skin hydration.[1][2] While generally considered safe for topical use, a thorough understanding of its safety profile and proper handling procedures is crucial for researchers, scientists, and drug development professionals to ensure a safe working environment and mitigate potential risks. This guide provides a comprehensive overview of the safety data for this compound, outlines detailed handling precautions, and describes the experimental protocols used to determine its safety profile.

Section 1: Safety Data and GHS Classification

The following tables summarize the key quantitative safety and physical property data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Physical State | Clear, colorless to slightly yellowish viscous liquid or syrup[3] |

| Odor | Mild, characteristic lactic acid odor[3] |

| Molecular Formula | C₃H₉NO₃[4][5] |

| Molecular Weight | 107.11 g/mol [5][6] |

| pH | 3.5 - 5.5 in solution[3][6] |

| Boiling Point | Decomposes at approximately 200–220°C[3] |

| Density | Approximately 1.1 g/cm³[3] |

| Solubility | Fully miscible with water; soluble in alcohol[3] |

| Flash Point | Non-flammable[3] |

Table 2: Toxicological Data

| Parameter | Value | Species |

| Oral LD50 | >15 mL/kg (for a 12% lotion)[7] | Rat and Mouse |

| Mutagenicity (Ames Test) | Negative[6][8][9] | Salmonella typhimurium |

| Mutagenicity (Mouse in vivo micronucleus assay) | Negative[6][8][9] | Mouse |

Table 3: GHS Classification

While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) by many suppliers, some classifications indicate potential hazards.[10] It's important to consult the specific Safety Data Sheet (SDS) from the supplier for the most accurate classification. A common classification for this compound solutions is presented below.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute toxicity, oral | Category 4 | Warning | H302: Harmful if swallowed[11] |

| Acute toxicity, dermal | Category 4 | Warning | H312: Harmful in contact with skin[11] |

| Acute toxicity, inhalation | Category 4 | Warning | H332: Harmful if inhaled[11] |

Note: The GHS classification can vary depending on the concentration of the this compound solution.

Section 2: Handling Precautions and Personal Protective Equipment

Proper handling of this compound is essential to minimize exposure and ensure safety in a laboratory or manufacturing setting.

Engineering Controls:

-

Handle in well-ventilated areas to avoid inhaling vapors.[3]

-

Provide sufficient air exchange and/or exhaust in work rooms.[8]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety goggles or a face shield to prevent eye contact with concentrated solutions.[3][6]

-

Hand Protection: Wear chemical-resistant gloves, such as rubber gloves.[6]

-

Skin and Body Protection: Wear long-sleeved clothing and an apron to avoid skin contact.[8]

-

Respiratory Protection: Respiratory protection is generally not required for normal handling, but a dust mask may be necessary if aerosols are generated.[6][10]

Hygiene Practices:

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]

-

Store away from incompatible materials.[3]

Section 3: Emergency Procedures and First Aid

In the event of accidental exposure to this compound, the following first aid measures should be taken promptly.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory irritation occurs.[3][4]

-

Skin Contact: Remove contaminated clothing immediately. Rinse the affected area with plenty of water. If irritation persists, seek medical advice.[3][4][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Consult a physician if irritation continues.[3][4][12]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if large amounts are ingested.[3][4]

The following diagram illustrates the workflow for emergency first aid procedures.

Caption: Emergency first aid procedures for this compound exposure.

Section 4: Experimental Safety Protocols

The safety of this compound has been established through various toxicological studies. The following sections provide an overview of the methodologies for key safety experiments.

Acute Oral Toxicity (LD50) Study

The acute oral toxicity test is designed to determine the median lethal dose (LD50), which is the dose of a substance that is lethal to 50% of the test animals.[13]

Methodology:

-

Dosage: A single, high dose of the test substance is administered orally by gavage to fasted animals.[13][14] For substances not expected to be highly toxic, a "limit test" may be performed, where a high dose (e.g., 5 g/kg body weight) is administered.[13]

-

Observation: Animals are observed for signs of toxicity and mortality for a period of up to 14 days.[13][14]

-

Necropsy: At the end of the study, surviving animals are euthanized and a gross necropsy is performed to identify any abnormalities.[14]

Dermal and Eye Irritation Studies

These studies assess the potential of a substance to cause irritation or corrosion to the skin and eyes.

Dermal Irritation Methodology:

-

Test Animals: Albino rabbits are commonly used.

-

Application: A small amount of the test substance (e.g., 0.5 mL of liquid or 500 mg of solid) is applied to a shaved area of the animal's skin.[15]

-

Exposure: The application site is typically covered with a gauze patch for a specified period (e.g., 4 hours).[15]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal.[15]

Eye Irritation Methodology:

-

Test Animals: Healthy adult albino rabbits are the preferred species.[11][16]

-

Application: A single dose of the test substance (e.g., 0.1 mL of liquid) is instilled into the conjunctival sac of one eye of the animal, with the other eye serving as a control.[11][16]

-

Observation: The eyes are examined for signs of irritation, including corneal opacity, iris inflammation, and conjunctival redness and swelling, at specific time points (e.g., 1, 24, 48, and 72 hours after application).[16]

Mutagenicity - Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[10][17][18]

Methodology:

-

Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.[10][17][18]

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[17][18]

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.[17][19]

-

Incubation and Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.[19]

Photocarcinogenicity Study

This type of study evaluates whether a topically applied substance enhances the rate of skin tumor formation induced by ultraviolet (UV) radiation. A long-term photocarcinogenicity study in hairless albino mice suggested that topically applied 12% this compound formulations enhanced the rate of ultraviolet light-induced skin tumor formation.[8][9]

Methodology:

-

Test Animals: Hairless albino mice are typically used.

-

Treatment Groups: Animals are divided into groups, including a control group, a group treated with the test substance only, a group exposed to UV radiation only, and a group treated with the test substance and exposed to UV radiation.

-

Application and Exposure: The test substance is applied topically to the skin of the animals, followed by exposure to a controlled dose of UV radiation for a prolonged period (e.g., 40 weeks).

-

Observation: Animals are monitored for the development of skin tumors. The time to tumor onset and the number of tumors per animal are recorded.

Percutaneous Absorption Study

This in vitro study measures the amount of a substance that is absorbed through the skin. An in vitro study of percutaneous absorption of this compound lotion using human cadaver skin indicated that approximately 5.8% of the material was absorbed after 68 hours.[6][12]

Methodology:

-

Skin Samples: Human cadaver skin is often used.

-

Application: A known amount of the test substance is applied to the surface of the skin sample, which is mounted in a diffusion cell.

-

Sampling: The receptor fluid beneath the skin is sampled at various time points to measure the amount of the substance that has permeated through the skin.

-

Analysis: The concentration of the substance in the receptor fluid is determined using an appropriate analytical method.

The following diagram illustrates the logical relationship of handling precautions for this compound.

Caption: Logical relationship of handling precautions for this compound.

Conclusion

This compound is a valuable compound in dermatological and cosmetic formulations. While it has a favorable safety profile, adherence to proper handling procedures and an understanding of its potential hazards are paramount for the safety of researchers and professionals in drug development. This guide provides the essential safety data, handling precautions, and an overview of the experimental protocols used to assess its safety, serving as a critical resource for its responsible use in a scientific setting.

References

- 1. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 2. impactfactor.org [impactfactor.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]